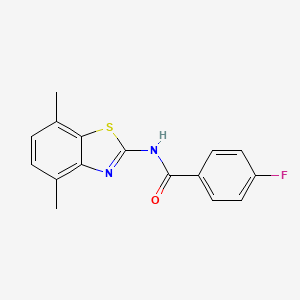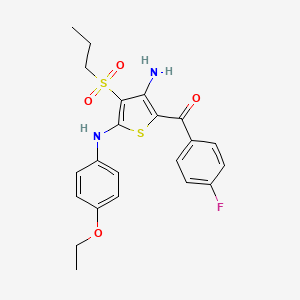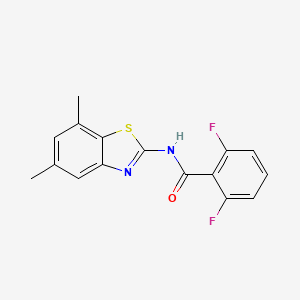
1,4-bis(4-nitrophenyl)piperazine-2,5-dione
Descripción general
Descripción
1,4-bis(4-nitrophenyl)piperazine-2,5-dione is a chemical compound with the molecular formula C16H16N4O4 . It has a molecular weight of 328.32 . This compound is also known by its CAS Registry Number: 16264-05-4 .
Synthesis Analysis
The synthesis of this compound can be achieved from piperazine and 4-chloronitrobenzene . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C16H16N4O4/c21-19(22)15-5-1-13(2-6-15)17-9-11-18(12-10-17)14-3-7-16(8-4-14)20(23)24/h1-8H,9-12H2 .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 258.5-259 °C, a predicted boiling point of 556.8±50.0 °C, a predicted density of 1.364±0.06 g/cm3, and a predicted pKa of 1.36±0.40 .Aplicaciones Científicas De Investigación
Molecular Solids from Bis(piperazine-2,5-diones)
This study explores the synthesis and solid state structures of xylylene-linked bis(1,4-piperazine-2,5-diones), derived from piperazine-2,5-dione. It examines the effects of side chain substitution on the conformations of these linked bis-DKPs, revealing distinct molecular solids with unique conformations based on intermolecular hydrogen bonds and other interactions (Polaske et al., 2009).
Novel Bis(Pyrazole-Benzofuran) Hybrids
In this study, 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine is synthesized and used as a key synthon. It forms a new series of bis(pyrazoles) linked via a piperazine moiety, exhibiting significant antibacterial and cytotoxic activities, with one compound showing potent biofilm inhibition and MurB enzymatic inhibitory activities (Mekky & Sanad, 2020).
Piperazine-2,5-dione Reaction with 2-Formylbenzoic Acid
This research investigates the reaction of piperazine-2,5-dione with 2-formylbenzoic acid, yielding three distinct products. Their structures are analyzed using NMR and mass spectrometry, contributing to a deeper understanding of the chemistry of piperazine-2,5-dione (Baron et al., 1982).
Crystal Engineering with 1,4-Piperazine-2,5-diones
This study synthesizes 1,4-piperazine-2,5-diones from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid and analyzes their crystal structures. It highlights the role of dipolar interactions and hydrogen bonding in the solid-state assembly of these compounds (Ntirampebura et al., 2008).
Safety and Hazards
The safety symbols for 1,4-bis(4-nitrophenyl)piperazine-2,5-dione include GHS07. The hazard statements include H319-H315-H335, indicating that it can cause serious eye irritation, skin irritation, and may cause respiratory irritation . The precautionary statements include P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P .
Mecanismo De Acción
Target of Action
Molecular docking studies of similar piperazine-2,5-dione derivatives have indicated possible efficient interactions via hydrogen bonds with various anticancer target proteins such as human androgen receptor (ar), human steroidogenic cytochrome p450 17a1, epidermal growth factor receptor 2 (her2), and estrogen receptor alpha (erα) .
Mode of Action
It is suggested that the formation of this compound takes place by self-condensation between two molecules of the substrate, with the base causing the generation of the anion on the nitrogen atom stabilized by both phenyl and keto groups attached to the nitrogen atom .
Result of Action
A series of 1,4-diphenyl-2,5-dioxopiperazine derivatives, which are structurally similar, demonstrated appreciable cytotoxic activity against leishmania donovani on both forms of the parasite .
Propiedades
IUPAC Name |
1,4-bis(4-nitrophenyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O6/c21-15-10-18(12-3-7-14(8-4-12)20(25)26)16(22)9-17(15)11-1-5-13(6-2-11)19(23)24/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUANHABLCGRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B6507654.png)
![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride](/img/structure/B6507661.png)

![2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6507670.png)



![2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6507708.png)
![ethyl 4-{2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B6507711.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6507716.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide](/img/structure/B6507737.png)
![1-[5-(4-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B6507739.png)
![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B6507741.png)

